![molecular formula C7H8F5NO3S B14260462 S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine CAS No. 185981-55-9](/img/structure/B14260462.png)
S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine: is a chemical compound known for its unique structure and properties It is a derivative of L-cysteine, modified with fluorinated groups, which imparts distinct chemical and biological characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine typically involves the introduction of fluorinated groups to the L-cysteine backbone. One common method involves the reaction of L-cysteine with fluorinated alkenes under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques to isolate the final product. The process is designed to be efficient and cost-effective, ensuring the compound is available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The fluorinated groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. The fluorinated groups can interact with biological molecules, affecting their function and activity .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modify proteins and enzymes makes it a candidate for drug development and disease treatment .
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for use in high-performance products, such as fluorinated polymers and specialty chemicals .
Wirkmechanismus
The mechanism of action of S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine involves its interaction with biological molecules, particularly proteins and enzymes. The fluorinated groups can form strong bonds with amino acid residues, altering the structure and function of the target proteins. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- S-[2-(Fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine
- S-[2-(Fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenyl]-L-cysteine
Comparison: Compared to similar compounds, S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine is unique due to its specific fluorinated groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications, such as enzyme inhibition and protein modification .
Eigenschaften
CAS-Nummer |
185981-55-9 |
|---|---|
Molekularformel |
C7H8F5NO3S |
Molekulargewicht |
281.20 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[1,3,3,3-tetrafluoro-2-(fluoromethoxy)prop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H8F5NO3S/c8-2-16-4(7(10,11)12)5(9)17-1-3(13)6(14)15/h3H,1-2,13H2,(H,14,15)/t3-/m0/s1 |
InChI-Schlüssel |
KBSCOPZRFNAYCJ-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SC(=C(C(F)(F)F)OCF)F |
Kanonische SMILES |
C(C(C(=O)O)N)SC(=C(C(F)(F)F)OCF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
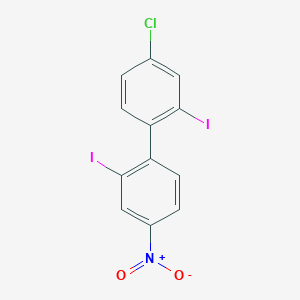
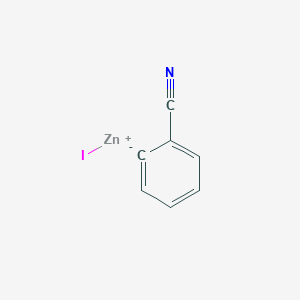
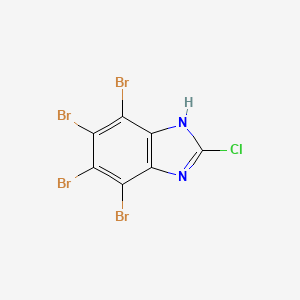
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)



![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
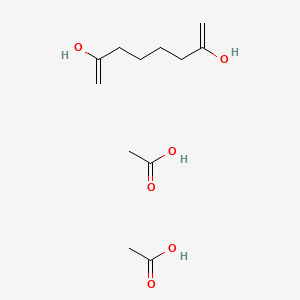
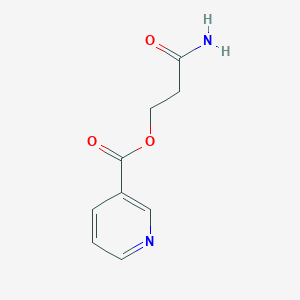
![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
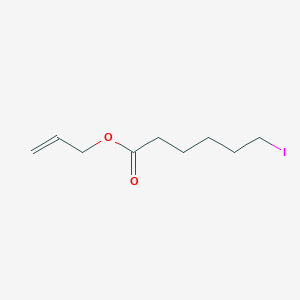
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)
